molecular formula C11H11F3O3 B7902520 Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate

Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate

Cat. No.: B7902520
M. Wt: 248.20 g/mol
InChI Key: FXJQNJCYHDUZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is a fluorinated ether compound with the molecular formula C11H11F3O3 and a molecular weight of 248.20 g/mol . This compound is characterized by the presence of a trifluorophenoxy group attached to a propanoate ester, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate typically involves the reaction of 2,3,4-trifluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluorophenoxy group can enhance binding affinity and specificity due to its electron-withdrawing properties, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is a novel compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluorophenoxy group attached to a propanoate backbone. Its unique structure contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms enhances lipophilicity and can influence the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluorophenoxy group may enhance binding affinity and specificity, potentially leading to the modulation of various biochemical pathways. This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator, which could be beneficial in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
  • Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, which could have implications for treating chronic inflammatory conditions.
  • Antiparasitic Properties : Similar compounds have been evaluated for their efficacy against parasitic infections, suggesting potential applications in this area as well.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on various cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting cytotoxic effects against specific cancer cell lines.
  • Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced inflammation markers in animal models of arthritis. This highlights its potential therapeutic role in managing inflammatory diseases.

Comparative Analysis with Analogues

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-(2,4-difluoro-phenoxy)propanoateTwo fluorine atoms on the phenyl ringModerate anti-inflammatory activity
Ethyl 3-(trifluoromethyl-phenoxy)propanoateTrifluoromethyl group instead of trifluorophenoxyLimited antimicrobial activity

This comparison illustrates how variations in substituents affect biological outcomes and highlights the potential advantages of this compound.

Properties

IUPAC Name

ethyl 3-(2,3,4-trifluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-16-9(15)5-6-17-8-4-3-7(12)10(13)11(8)14/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJQNJCYHDUZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C(=C(C=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.